((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol
Übersicht
Beschreibung
“((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol” is a chemical compound with the molecular formula C11H15N5O . It has a molecular weight of 233.27 g/mol .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 7 steps :Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified in the search results . The compound’s linear structure formula and InChI Key are also not provided .Wissenschaftliche Forschungsanwendungen
Application in Pharmacokinetics
A study by Jia et al. (2016) developed a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantification of IMM-H007 and its major metabolites in hamster blood. IMM-H007, a derivative of ((1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentyl)methanol, is being developed as an anti-hyperlipidemia agent. This method facilitated the pharmacokinetic study of IMM-H007 in hamsters, highlighting the compound's relevance in drug development and metabolism studies (Jia et al., 2016).
Synthesis and Molecular Structure Analysis
Iusupov et al. (2022) synthesized a related compound, (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, and discussed its molecular and crystal structure based on X-ray diffraction studies. This research contributes to the understanding of structural features and synthesis pathways of similar compounds (Iusupov et al., 2022).
Enantioselective Synthesis in Antiviral Research
Akella and Vince (1996) described the enantioselective synthesis of 2-[5-(9H-purin-9-yl)-2-cyclopenten-1-yl]ethanol analogues, which are structurally related to this compound. These compounds were tested for antiviral activity, highlighting the potential application of such compounds in antiviral drug development (Akella & Vince, 1996).
Application in HIV Treatment
Daluge et al. (2000) reported an efficient and scalable synthesis of Ziagen®, an HIV reverse transcriptase inhibitor, from a chiral cyclopentenyl precursor. This synthesis process is relevant to the study of this compound as it involves similar structural motifs and highlights the compound's significance in HIV treatment research (Daluge et al., 2000).
Investigation in Catalysis
Ozcubukcu et al. (2009) prepared a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally related to this compound, and explored its use as a catalyst in Huisgen 1,3-dipolar cycloadditions. This study showcases the potential of such compounds in catalysis, specifically in organic synthesis (Ozcubukcu et al., 2009).
Eigenschaften
IUPAC Name |
[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMYQAYGGSXPJ-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176495 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220285-03-0, 36406-33-4 | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220285030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbocyclic-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.